2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

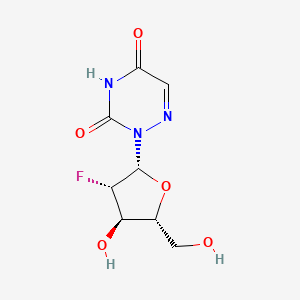

The compound 2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione features a 1,2,4-triazine-3,5-dione core conjugated to a fluorinated tetrahydrofuran moiety. Key structural attributes include:

- Fluorinated tetrahydrofuran: The (2R,3S,4R,5R)-configured sugar analog contains a fluorine atom at C3, a hydroxyl group at C4, and a hydroxymethyl group at C5. Fluorination often enhances metabolic stability and bioavailability in pharmaceuticals .

- Stereochemistry: The 2R,3S,4R,5R configuration suggests specificity in molecular recognition, analogous to nucleosides .

Properties

Molecular Formula |

C8H10FN3O5 |

|---|---|

Molecular Weight |

247.18 g/mol |

IUPAC Name |

2-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C8H10FN3O5/c9-5-6(15)3(2-13)17-7(5)12-8(16)11-4(14)1-10-12/h1,3,5-7,13,15H,2H2,(H,11,14,16)/t3-,5+,6-,7-/m1/s1 |

InChI Key |

JVUOBMOHFKDKDS-VYNVVFCLSA-N |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. The key steps include the formation of the tetrahydrofuran ring and the subsequent introduction of the triazine moiety. Common synthetic routes may involve:

Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Triazine Ring: This step often involves nucleophilic substitution reactions where a suitable triazine precursor is reacted with the tetrahydrofuran intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triazine ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.

Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the triazine ring can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Biological Applications

This compound has garnered attention for its potential as an antiviral agent . Its structural features suggest that it may inhibit viral replication mechanisms. Notably, derivatives of tetrahydrofuran have been studied for their effectiveness against various viruses due to their ability to interfere with nucleic acid synthesis.

Case Study: Antiviral Activity

Research has indicated that related compounds can exhibit activity against herpes simplex virus and other RNA viruses. The incorporation of a fluorine atom enhances the stability and bioactivity of the molecule. For instance, studies on similar structures have shown promising results in inhibiting viral replication in vitro.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead compound for developing new drugs targeting viral infections. The triazine moiety is known for its diverse biological activities, including antitumor and antimicrobial effects.

Table 1: Comparison of Biological Activities

Chemical Synthesis

The synthesis of this compound involves multi-step reactions that utilize various reagents and catalysts. Its preparation often includes the formation of the tetrahydrofuran ring followed by functionalization at specific positions to introduce the triazine component.

Synthesis Pathway

- Formation of Tetrahydrofuran : Starting from simple sugars or alcohols.

- Fluorination : Introduction of the fluorine substituent using fluorinating agents.

- Triazine Formation : Cyclization reactions to form the triazine ring.

Mechanism of Action

The mechanism of action of 2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Computational Similarity

Using Tanimoto coefficient-based similarity indexing (as in ), the compound’s triazine-dione core and fluorinated sugar can be compared to analogs with related pharmacophores. For example:

- 6-(5-Nitrofuran-2-yl)-1,2,4-triazine-3,5-dione (): Shares the triazine-dione core but replaces the fluorinated sugar with a nitrofuranyl group. The nitro group introduces electrophilic reactivity, whereas fluorine in the target compound likely modulates electronic properties without direct reactivity .

- (2R,3R,4S,5R)-5-(7-Amino-3H-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-tetrahydrofuran-3-ol (): Features a fluorinated tetrahydrofuran linked to a triazolopyrimidine. The hydroxymethyl and fluorine substituents are conserved, suggesting shared synthetic utility in nucleotide analogs .

Physical and Chemical Properties

*Estimated based on structural analysis. †Predicted using fragment-based methods.

Research Findings and Implications

- Advantages of Target Compound : The combination of triazine-dione and fluorinated sugar may offer dual functionality—enzyme inhibition (via triazine-dione) and enhanced stability (via fluorine).

- Limitations: No direct pharmacokinetic data are available; predictions rely on analogs. The hydroxymethyl group may increase metabolic susceptibility compared to acetylated derivatives (e.g., ’s compound 16) .

- Future Directions : Computational docking studies (as in ) and synthesis of derivatives with varied sugar substituents could optimize activity.

References Molecules 2013, 18, 12241–12263. Safety Data Sheet, 2021. Application Report, 2024. Chemical Properties Report, 2024.

Biological Activity

The compound 2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione (often referred to as FMAU) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

- Molecular Formula : C10H13FN2O5

- CAS Number : 69256-17-3

- Molecular Weight : 246.19 g/mol

FMAU functions primarily as an antiviral agent and is structurally related to nucleosides that inhibit viral replication. Its mechanism involves:

- Inhibition of Viral Polymerases : FMAU competes with natural nucleotides for incorporation into viral DNA or RNA.

- Induction of Apoptosis : It may trigger programmed cell death in infected cells by disrupting normal cellular processes.

Antiviral Activity

FMAU has shown promising results in inhibiting the replication of various viruses, particularly Hepatitis B virus (HBV). Studies have indicated that:

- In vitro studies demonstrated significant antiviral effects against HBV with IC50 values in the low micromolar range.

- Mechanistic studies revealed that FMAU acts by incorporating into the viral genome during replication, leading to chain termination.

Anticancer Properties

Research has also explored the anticancer potential of FMAU:

- Cell Line Studies : In various cancer cell lines (e.g., breast and colon cancer), FMAU exhibited cytotoxic effects. The compound induced apoptosis through the mitochondrial pathway.

- Synergistic Effects : When combined with other chemotherapeutic agents, FMAU enhanced the overall efficacy against resistant cancer cell lines.

Case Studies and Research Findings

Summary of Biological Activities

The biological activities of FMAU can be summarized as follows:

- Antiviral Activity : Effective against HBV; potential applications in treating viral infections.

- Anticancer Activity : Induces apoptosis in various cancer cell lines; shows promise in combination therapies.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.